2-iodo-N-(3-methylpyridin-2-yl)benzamide
Description
Properties
Molecular Formula |
C13H11IN2O |
|---|---|
Molecular Weight |
338.14g/mol |
IUPAC Name |
2-iodo-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17) |
InChI Key |
MWBNLBRMMCCPAI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of methyl groups (e.g., 3-methylpyridin-2-yl vs. 6-methylpyridin-2-yl) significantly impacts molecular conformation. For instance, the dihedral angle between benzene and pyridine rings in 2-iodo-N-(6-methylpyridin-2-yl)benzamide is 53.56°–72.14° , influencing crystal packing and solubility .
- Halogen Effects : Iodo-substituted benzamides exhibit distinct electronic profiles compared to bromo/fluoro analogs. For example, the iodine atom in the target compound increases steric bulk and polarizability, affecting reactivity in cross-coupling reactions .
- Synthetic Efficiency : Yields range from 34% (2-iodo-N-(2-methoxyethyl)benzamide) to 89% (2-iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide) , with bulky substituents like trimethylsilyl improving reaction efficiency via steric or electronic effects .
Spectroscopic and Physicochemical Comparisons
Table 2: Spectroscopic and Physicochemical Data
Key Observations :
- Carbonyl Shifts : The C=O signal in ¹³C NMR is highly consistent (~165–166 ppm) across iodo-benzamides, confirming minimal electronic perturbation from pyridine/phenyl substituents .
- Lipophilicity : LogP values (~4.24) for iodo-benzamides suggest similar membrane permeability, critical for drug design .
- Mass Spectrometry : The [M+H]⁺ peak for the target compound aligns with theoretical calculations, ensuring structural confirmation .
Preparation Methods
Direct Acylation via Acid Chloride Intermediate
The most widely reported method involves reacting 2-iodobenzoyl chloride with 3-methylpyridin-2-amine under basic conditions. In a typical procedure, 3-methylpyridin-2-amine (1.5 mmol) is dissolved in a biphasic solvent system of ethyl acetate and water, followed by dropwise addition of 2-iodobenzoyl chloride (1.0 mmol) at 0°C. Potassium carbonate (2.0 mmol) acts as a base to neutralize HCl generated during the reaction. After stirring at room temperature for 4–6 hours, the organic layer is separated, dried over anhydrous sodium sulfate, and purified via silica gel chromatography using petroleum ether/ethyl acetate (100:5–100:10).
Key Parameters
-
Solvent System : Ethyl acetate/water ensures solubility of both reactants while facilitating acid scavenging.
-
Stoichiometry : A 1.5:1 molar ratio of amine to acid chloride minimizes unreacted starting material.
-
Purification : Column chromatography resolves unreacted amine and iodinated byproducts.
Reaction Optimization and Mechanistic Insights
Role of Base and Temperature
The use of K₂CO₃ in source 2 prevents hydrolysis of the acid chloride while ensuring deprotonation of the amine nucleophile. Elevated temperatures (e.g., reflux) are avoided to prevent decomposition of the iodinated aromatic ring.
Solvent Effects
Polar aprotic solvents like DMF accelerate amidation but complicate purification. Ethyl acetate/water systems strike a balance between reactivity and ease of workup.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃)
13C NMR (151 MHz, CDCl₃)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Parameter | Direct Acylation | Catalytic Amidation |
|---|---|---|
| Yield | 85–90% | 60–70% |
| Reaction Time | 4–6 hours | 2–3 hours |
| Purification Complexity | Moderate | High |
| Scalability | >10 g | <1 g |
Challenges and Mitigation Strategies
Iodine Stability
The electron-deficient iodine substituent increases susceptibility to nucleophilic aromatic substitution. Strict exclusion of moisture and low temperatures mitigate this.
Byproduct Formation
Unreacted 2-iodobenzoyl chloride may hydrolyze to 2-iodobenzoic acid, necessitating rapid workup. Silica gel chromatography effectively removes this impurity.
Industrial and Research Applications
This compound serves as a precursor to kinase inhibitors and radiolabeled probes. The iodine atom enables further functionalization via cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
